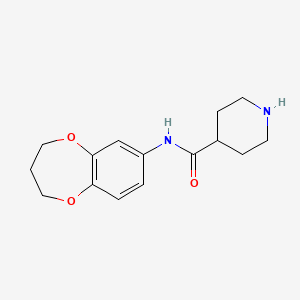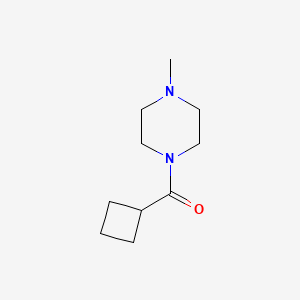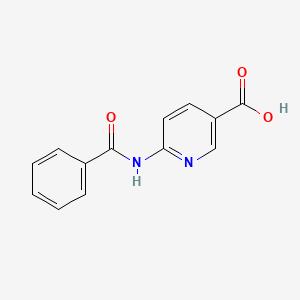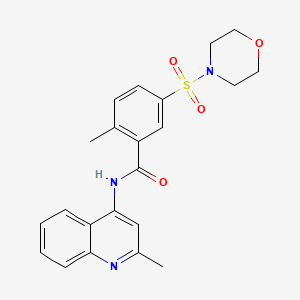
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide, also known as BP897, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BP897 is a selective dopamine D3 receptor antagonist, and it has been studied extensively for its ability to modulate the dopamine system in the brain.
Mecanismo De Acción
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide acts as a selective antagonist of dopamine D3 receptors, which are predominantly located in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of these receptors, this compound can modulate the dopamine system and reduce the release of dopamine in these pathways. This can lead to a reduction in reward-seeking behavior and may be beneficial in the treatment of addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can reduce drug-seeking behavior in rats trained to self-administer cocaine or heroin. This compound has also been shown to reduce the reinforcing effects of nicotine and alcohol in animal models. In addition, the compound has been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide is its high selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of modulating this receptor subtype without affecting other dopamine receptors. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of the compound in addiction and other disorders. Further studies are needed to determine the optimal dosing and administration strategies for this compound in these contexts. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists. This could lead to the development of more effective treatments for addiction and other disorders. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,2-dihydroxybenzene with 4-piperidone to form the intermediate product 1-(4-piperidinyl)-2,3-dihydroxybenzene. This intermediate product is then reacted with 3,4-methylenedioxyphenylacetic acid to form this compound. The purity and yield of this compound can be improved by using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have a selective affinity for dopamine D3 receptors, which are highly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in reward processing, motivation, and decision-making, and dysregulation of the dopamine system in these pathways has been implicated in various disorders such as addiction, depression, and schizophrenia.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(11-4-6-16-7-5-11)17-12-2-3-13-14(10-12)20-9-1-8-19-13/h2-3,10-11,16H,1,4-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFQUMPGHVWKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3CCNCC3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)


![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)
